Jun11165

SARS-CoV-2 PLpro Enzymatic Inhibition

Jun11165 is a differentiated SARS-CoV-2 PLpro inhibitor with enzymatic IC50 ≤0.6 μM, offering 3.5x higher potency than GRL0617. It delivers antiviral EC50 ≤6 μM with CC50 >30 μM, suitable for SAR campaigns and cellular assays. Multi-vendor availability ensures supply chain redundancy for academic and industry screening programs.

Molecular Formula C22H24N2O2S
Molecular Weight 380.5 g/mol
Cat. No. B12378955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJun11165
Molecular FormulaC22H24N2O2S
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCCN)C(=O)NC(C)C2=CC=CC(=C2)C3=CSC=C3
InChIInChI=1S/C22H24N2O2S/c1-15-6-7-20(26-10-9-23)13-21(15)22(25)24-16(2)17-4-3-5-18(12-17)19-8-11-27-14-19/h3-8,11-14,16H,9-10,23H2,1-2H3,(H,24,25)/t16-/m1/s1
InChIKeyOIRZOSFQGIJWJI-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Jun11165: SARS-CoV-2 PLpro Inhibitor Procurement and Selection Guide


Jun11165 is a small-molecule inhibitor of SARS-CoV-2 papain-like protease (PLpro) with the molecular formula C22H24N2O2S and molecular weight of 380.50 . The compound demonstrates inhibitory activity against SARS-CoV-2 PLpro with an IC50 value of ≤0.6 μM and exhibits antiviral efficacy in cellular assays with an EC50 value of ≤6 μM against SARS-CoV-2 . Jun11165 is commercially available from multiple vendors with typical purity of ≥98% and is supplied as a solid at room temperature with recommended storage at -20°C for powder form .

Why Generic Substitution of Jun11165 Fails: Critical Activity and Selectivity Differences Among SARS-CoV-2 PLpro Inhibitors


SARS-CoV-2 PLpro inhibitors exhibit substantial variability in enzymatic potency, cellular antiviral activity, and cytotoxicity profiles despite sharing the same molecular target. Compounds within this class range from sub-nanomolar inhibitors such as GZNL-P36 (IC50 = 6.45 nM) [1] to micromolar-range compounds including GRL0617 (IC50 = 2.1 μM against SARS-CoV-2 PLpro) and SARS-CoV-2 PLpro-IN-1 (IC50 = 15.06 μM) [2]. Cellular antiviral EC50 values span three orders of magnitude, from 58.2 nM for GZNL-P36 [1] to 14.5 μM for GRL0617 . Furthermore, cytotoxicity profiles vary dramatically, with some compounds exhibiting CC50 values <30 μM while others demonstrate favorable safety windows. The broad activity range and divergent selectivity patterns across available PLpro inhibitors preclude generic substitution, mandating compound-specific selection based on experimental requirements.

Jun11165 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparison Data for Procurement Decision-Making


Jun11165 Enzymatic Potency: IC50 ≤0.6 μM Against SARS-CoV-2 PLpro

Jun11165 inhibits SARS-CoV-2 PLpro with an IC50 value of ≤0.6 μM . In comparison, the widely used reference compound GRL0617 demonstrates an IC50 of 2.1±0.2 μM against the same target , while SARS-CoV-2 PLpro-IN-1 exhibits an IC50 of 15.06 μM [1]. Jun11165 exhibits 3.5-fold greater enzymatic potency relative to GRL0617 and >25-fold greater potency relative to SARS-CoV-2 PLpro-IN-1.

SARS-CoV-2 PLpro Enzymatic Inhibition

Jun11165 Cellular Antiviral Activity: EC50 ≤6 μM Against SARS-CoV-2

Jun11165 inhibits SARS-CoV-2 viral replication in cellular assays with an EC50 value of ≤6 μM . In comparison, GRL0617 exhibits an EC50 of 14.5±0.8 μM against SARS-CoV in Vero E6 cells , representing approximately 2.4-fold weaker antiviral activity. Notably, GRL0617 requires 2.4× higher concentration than Jun11165 to achieve comparable viral inhibition in cellular systems. Conversely, advanced development candidates such as GZNL-P36 (EC50 = 58.2-306.2 nM) and WEHI-P4 (EC50 = 410 nM) demonstrate substantially greater antiviral potency [REFS-3, REFS-4].

SARS-CoV-2 Antiviral Cellular Efficacy

Jun11165 Cytotoxicity and Safety Window: CC50 >30 μM in Vero E6 Cells

Jun11165 demonstrates a cytotoxicity CC50 value of >30 μM in Vero E6 cells incubated for 48 hours as measured by neutral red uptake assay . This yields a selectivity index (SI = CC50/EC50) of >5 (calculated as >30 μM / ≤6 μM). For comparison, WEHI-P4 displays an SI of approximately 73 (CC50 ~30 μM / EC50 0.41 μM) , while GZNL-P36 demonstrates an SI ranging from 98 to 516 depending on viral variant [1]. In contrast, certain PLpro inhibitors such as compound 7 (fumarate ester derivative) in the Nature Communications study exhibited CC50 <30 μM with limited safety margins [2].

Cytotoxicity Selectivity Index Safety Window

Jun11165 Physicochemical Properties and Vendor Availability for Research Procurement

Jun11165 (C22H24N2O2S, MW 380.50) is commercially available from multiple established vendors including InvivoChem (Catalog V85896, purity ≥98%), MedChemExpress, and TargetMol (Catalog T208742) [REFS-1, REFS-2, REFS-3]. The compound is supplied as a solid at room temperature with typical solubility in DMSO (≥10 mM), and demonstrates stability under standard storage conditions (powder: -20°C for 3 years; in solvent: -80°C for 1 year) . In contrast, advanced PLpro inhibitors such as GZNL-P36 (MW 466.59, C29H30N4O2) and WEHI-P4 (MW 396.53, C24H32N2O3) are available from specialized probe suppliers with limited distribution and may require material transfer agreements or have restricted availability [REFS-4, REFS-5]. The reference inhibitor GRL0617 is widely available but exhibits 2.4-fold weaker antiviral EC50 and 3.5-fold weaker enzymatic IC50 compared to Jun11165 .

Procurement Vendor Comparison Physicochemical Properties

Jun11165 Recommended Research and Procurement Application Scenarios Based on Quantitative Evidence


Biochemical PLpro Enzymatic Assays Requiring Moderate Potency with Reliable Vendor Supply

Jun11165 is suitable for SARS-CoV-2 PLpro enzymatic inhibition studies where IC50 ≤0.6 μM provides adequate target engagement for routine biochemical characterization. With 3.5-fold higher enzymatic potency than the reference inhibitor GRL0617 (IC50 = 2.1±0.2 μM) , Jun11165 reduces compound consumption in dose-response experiments while avoiding the procurement complexity and elevated cost of sub-nanomolar development candidates. This scenario applies to academic and industry laboratories conducting PLpro inhibitor screening, mechanism-of-action studies, or compound validation where multi-vendor availability and consistent purity specifications are valued over maximum potency.

SARS-CoV-2 Cellular Antiviral Studies with Acceptable Selectivity Window

Jun11165 provides EC50 ≤6 μM against SARS-CoV-2 with a CC50 >30 μM in Vero E6 cells , yielding a selectivity index >5 suitable for in vitro antiviral efficacy assessment. This activity profile represents a 2.4-fold improvement in cellular potency compared to GRL0617 (EC50 = 14.5±0.8 μM) . Researchers conducting SARS-CoV-2 infection studies in Vero E6, Caco-2, or other susceptible cell lines can employ Jun11165 as a positive control inhibitor or for comparative assessment of viral replication inhibition, with the understanding that the safety window is narrower than advanced preclinical candidates.

Structure-Activity Relationship and Chemical Biology Reference Studies

Jun11165 (C22H24N2O2S, MW 380.50) serves as a structurally characterized PLpro inhibitor reference compound with published SMILES notation and established enzymatic and cellular activity profiles . For medicinal chemistry programs developing novel SARS-CoV-2 PLpro inhibitors, Jun11165 provides a benchmark comparator of intermediate potency for structure-activity relationship (SAR) campaigns. Its molecular properties and activity data enable researchers to evaluate whether new chemical entities demonstrate improved potency, selectivity, or physicochemical characteristics relative to this commercially available reference standard.

Multi-Vendor Procurement for Routine Laboratory Stocking and Assay Development

Jun11165 is available from multiple established research chemical vendors including InvivoChem (≥98% purity), MedChemExpress, and TargetMol [REFS-1, REFS-2, REFS-3], enabling competitive sourcing and supply chain redundancy. The compound's defined storage conditions (powder: -20°C for 3 years; DMSO stock: -80°C for 1 year) support routine laboratory stocking for PLpro inhibitor assays. This procurement scenario is appropriate for research groups requiring a consistently available SARS-CoV-2 PLpro inhibitor for ongoing assay development, screening campaigns, or comparative studies, without dependency on single-source suppliers or material transfer agreements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jun11165

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.